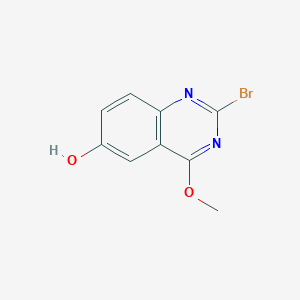

2-Bromo-4-methoxy-6-quinazolinol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2O2 |

|---|---|

Molecular Weight |

255.07 g/mol |

IUPAC Name |

2-bromo-4-methoxyquinazolin-6-ol |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-8-6-4-5(13)2-3-7(6)11-9(10)12-8/h2-4,13H,1H3 |

InChI Key |

DBMVKKMBOZRGJG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC2=C1C=C(C=C2)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis via Bromoquinoline Intermediates

A notable approach involves synthesizing 6-bromoquinoline-4(1H)-one intermediates, which can be further functionalized to obtain the target compound.

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reaction of 4-bromoaniline with ethyl propiolate in methanol under nitrogen | 30–50 °C, stirring | Not specified | Forms 3-(4-bromoaniline) ethyl acrylate |

| 2 | Cyclization in diphenyl ether at 200–220 °C | Heating, then cooling and filtration | 87% (for 6-bromoquinoline-4(1H)-one) | Produces 6-bromoquinoline-4(1H)-one |

| 3 | Chlorination with phosphorus oxychloride in toluene reflux | 115 °C, 4 hours | 32% (for 6-bromo-4-chloroquinoline) | Followed by workup and recrystallization |

| 4 | Hydrolysis of ester to acid, then cyclization | Reflux in NaOH, acidification | 96% (for bromo-4-hydroxy-3-quinoline carboxylic acid) | Final cyclization in diphenyl ether yields quinoline derivative |

This method emphasizes high yield and industrial scalability with environmentally friendly conditions.

Direct Synthesis from Dibromo-chlorobenzoic Acid

Another method involves the one-step reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate in the presence of catalysts and base to form 7-bromo-6-chloro-4(3H)-quinazolinone, a close structural analog.

| Component | Amount | Role |

|---|---|---|

| 2,4-dibromo-5-chlorobenzoic acid | 100 g | Starting material |

| Cuprous chloride or bromide | 3–5 g | Catalyst 1 |

| Potassium iodide or sodium iodide | 3–5 g | Catalyst 2 |

| Potassium hydroxide or sodium hydroxide | 50–55 g | Inorganic base |

| Formamidine acetate | 40 g | Nitrogen source for ring formation |

| Acetonitrile | 700 g | Solvent |

- Mix all reagents and reflux with stirring for 18–20 hours.

- Cool and filter the reaction mixture.

- Treat filter cake with water and activated carbon.

- Adjust filtrate pH to 2–3 with hydrochloric acid to precipitate product.

- Filter and dry at 100–110 °C.

Yield: Approximately 83–87% of white solid quinazolinone.

This method avoids costly intermediates and is suitable for industrial production.

One-Pot Metal-Free Catalysis for Quinazoline Derivatives

A metal-free catalytic method uses 4-dimethylaminopyridine (DMAP) to catalyze the formation of quinazoline-2,4-diones from 2-aminobenzamides and carbonyl donors like (Boc)2O.

| Entry | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 3 | DMAP | None | CH2Cl2 | 79 |

| 10 | DMAP | Et3N | CH3CN | 94 |

This approach offers mild conditions and high yields, potentially adaptable for methoxy-substituted quinazolinols.

Synthesis via Aminophenyl Precursors

Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one involves:

- Reaction of 5-bromo anthranilic acid with o-aminobenzoyl chloride in pyridine.

- Isolation of pale cream crystals with 75% yield.

- Further functionalization with ammonium thiocyanate under reflux to introduce thiadiamine groups.

This method highlights the use of substituted anthranilic acids and benzoyl chlorides to build the quinazolinone core with bromine at position 6.

- The bromoquinoline intermediate method provides a robust route to 6-bromoquinoline derivatives, which can be converted to 2-bromo-4-methoxy-6-quinazolinol with further functionalization steps.

- The dibromo-chlorobenzoic acid method offers a cost-effective, one-pot synthesis of related quinazolinones with high yield and industrial applicability.

- Metal-free catalysis using DMAP is a promising green chemistry approach for quinazoline derivatives, potentially adaptable for methoxy-substituted compounds.

- Aminophenyl precursor routes allow for the introduction of various substituents, including bromine and methoxy groups, with moderate to good yields.

The preparation of this compound involves sophisticated synthetic strategies combining halogenation, cyclization, and substitution reactions. Among the methods, the bromoquinoline intermediate synthesis and the dibromo-chlorobenzoic acid one-pot method stand out for their efficiency and scalability. Emerging catalytic methods offer greener alternatives that may be optimized for this compound. Selection of the method depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution under controlled conditions:

-

Aromatic substitution with amines (e.g., NH₃, aniline) produces 2-amino derivatives.

-

Alkoxy substitution with sodium methoxide or ethoxide yields ether derivatives.

Example Reaction:

Coupling Reactions

The compound participates in cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitated by palladium catalysts :

-

Suzuki coupling with arylboronic acids introduces aryl groups at position 2.

-

Buchwald-Hartwig amination forms C–N bonds for heterocyclic extensions.

Key Catalysts:

| Reaction Type | Catalyst System | Yield Range |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 60–85% |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | 55–78% |

Oxidation and Reduction

-

Oxidation of the hydroxyl group at position 6 with KMnO₄ or CrO₃ forms a ketone or carboxylic acid derivative.

-

Reduction of the quinazoline core using NaBH₄ or H₂/Pd-C modifies ring saturation.

Reactivity Hierarchy:

(based on electrophilic substitution rates).

Functional Group Transformations

-

Methoxy Demethylation : Treatment with BBr₃ converts the methoxy group to a hydroxyl .

-

Hydroxyl Protection : Silylation (e.g., TBSCl) or acetylation (Ac₂O) protects the hydroxyl group for subsequent reactions.

Heterocyclic Ring Modifications

-

Ring Expansion : Reaction with diketene or α,β-unsaturated esters extends the quinazoline system .

-

Ring Functionalization : Electrophilic substitution at position 7 introduces nitro or sulfonic acid groups.

Biological Activity-Driven Reactions

The bromine and methoxy groups enhance interactions with biological targets:

-

EGFR Inhibition : Bromine at position 2 improves binding affinity to kinase domains .

-

Anticancer Derivatives : Coupling with anilines or heteroaromatics yields compounds with IC₅₀ values < 1 μM .

Structural and Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇BrN₂O₂ |

| Molecular Weight | 255.07 g/mol |

| Canonical SMILES | COC1=NC(=NC2=C1C=C(C=C2)O)Br |

| Key Reactive Sites | C2 (Br), C4 (OCH₃), C6 (OH) |

Scientific Research Applications

Scientific Research Applications

The compound has garnered attention for its potential applications across several domains:

Medicinal Chemistry

2-Bromo-4-methoxy-6-quinazolinol is primarily studied for its anticancer properties . Research indicates that it can inhibit the epidermal growth factor receptor (EGFR) pathway, which is crucial for cancer cell proliferation and survival. It has shown promise in various cancer models, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antimicrobial Activity

This compound exhibits significant antibacterial and antifungal properties . Studies have demonstrated its effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. The mechanism involves disrupting cellular processes, leading to cell death .

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways could provide therapeutic benefits in conditions such as arthritis .

Table 1: Biological Activities of this compound

Case Studies

-

Anticancer Efficacy:

A study investigated the efficacy of this compound in a lung carcinoma model, revealing a significant reduction in tumor size and improved survival rates among treated subjects compared to controls . -

Antimicrobial Testing:

In vitro tests demonstrated that the compound exhibited potent activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a therapeutic agent . -

Anti-inflammatory Research:

Experimental models showed that administration of this compound significantly reduced paw edema in rats induced by carrageenan, suggesting its potential application in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxy-6-quinazolinol involves its interaction with specific molecular targets and pathways:

Molecular Targets: It targets enzymes and receptors involved in cell proliferation and survival.

Comparison with Similar Compounds

The following analysis compares 2-bromo-4-methoxy-6-quinazolinol with structurally related compounds, focusing on substituent effects, synthetic routes, and physicochemical properties.

Substituent Positioning and Core Structure

Quinazolinone vs. Quinazolinol Derivatives

- 8-Bromo-6-methylquinazolin-4(3H)-one (CAS 215115-09-6): Features a ketone group at the 4-position instead of a hydroxyl, reducing hydrogen-bond donor capacity. The bromine at the 8-position and methyl at the 6-position create steric hindrance distinct from the this compound structure .

- 2-Amino-6-bromoquinazolin-4-ol (CAS 130148-53-7): Substitutes the methoxy group with an amino group, increasing basicity and altering solubility profiles in acidic environments .

Pyrimidine and Benzimidazole Analogs

- 4-Bromo-2-methoxy-6-(1-phenylbenzimidazol-2-yl)phenol: Combines a benzimidazole moiety with bromo and methoxy groups.

- 4-[(3-Bromophenyl)amino]-7-methoxyquinazolin-6-ol (CAS 295330-61-9): Introduces a brominated anilino group, increasing molecular weight (364.19 g/mol) and steric bulk compared to the target compound .

Physicochemical Properties

Biological Activity

2-Bromo-4-methoxy-6-quinazolinol is a heterocyclic compound belonging to the quinazoline family. Its unique structure, characterized by a bromine atom at the 2-position, a methoxy group at the 4-position, and a hydroxyl group at the 6-position, contributes to its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, interactions with biological targets, and structure-activity relationships (SAR).

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. It has been investigated for its ability to inhibit various cancer cell lines, demonstrating promising results.

Key Findings:

- Inhibition of Cancer Cell Lines :

- Mechanism of Action :

-

Structure-Activity Relationship (SAR) :

- Substituents at specific positions on the quinazoline ring significantly influence biological activity. For instance, bromo and methoxy substitutions at the C-2 and C-4 positions enhance anticancer activity compared to unsubstituted derivatives .

- The presence of hydroxyl groups also plays a critical role in improving the compound's overall efficacy against cancer cells .

Interaction with Biological Targets

The interaction studies of this compound have focused on its effects on various biological pathways, particularly those involved in cancer resistance mechanisms.

Notable Interactions:

- BCRP Inhibition :

- EGFR Kinase Inhibition :

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with related compounds is presented below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Methoxyquinazoline | Methoxy group at position 4 | Lacks bromine; primarily studied for anti-cancer activity. |

| 6-Hydroxyquinazoline | Hydroxyl group at position 6 | Focused on neuroprotective effects. |

| 2-Chloro-4-methoxyquinazoline | Chlorine instead of bromine at position 2 | Exhibits different reactivity patterns. |

| 2-Bromoquinazoline | Bromine at position 2 without methoxy or hydroxyl groups | Investigated for its antibacterial properties. |

This table illustrates how the combination of halogenation and functionalization with both methoxy and hydroxyl groups enhances the biological activity of this compound compared to other derivatives.

Case Studies

Several studies have documented the effects of this compound on specific cancer types:

- Lung Cancer Study : A study demonstrated that this compound significantly inhibited A549 lung cancer cells with an IC50 value of approximately 10 μM, suggesting potential for therapeutic use in lung cancer treatment .

- Breast Cancer Study : In another investigation involving MCF-7 breast cancer cells, the compound induced apoptosis and showed an IC50 value of around 8 μM, highlighting its effectiveness against hormone-responsive breast cancers .

Q & A

Q. What are the optimized synthetic routes for 2-Bromo-4-methoxy-6-quinazolinol, and how can purity be validated?

Answer: The synthesis of this compound derivatives often involves halogenation and substitution reactions. For example, bromination of quinazolinol precursors can be achieved using reagents like phosphorus oxybromide (POBr₃) under reflux conditions. A representative method involves:

- Step 1: Reacting 4-methoxy-6-quinazolinol with bromine donors (e.g., N-bromosuccinimide) in anhydrous DMF at 80–100°C for 6–12 hours .

- Step 2: Purification via silica column chromatography (gradient elution with ethyl acetate/hexanes) to isolate the brominated product .

- Validation: Purity (>95%) can be confirmed using LCMS with trifluoroacetic acid-modified mobile phases and dual UV detection at 254 nm and 280 nm .

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure of this compound?

Answer:

- ¹H NMR: Key signals include aromatic protons (δ 7.3–8.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and bromine-induced deshielding in adjacent protons .

- ¹³C NMR: Peaks for quinazoline carbons (δ 148–159 ppm), methoxy carbons (δ 55–60 ppm), and brominated carbons (δ 115–125 ppm) .

- FT-IR: Stretching vibrations for C-Br (500–600 cm⁻¹), C=O (if present, ~1700 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) .

Methodological Tip: Use deuterated DMSO for NMR to resolve exchangeable protons (e.g., hydroxyl groups) and avoid signal broadening .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?

Answer: Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and intermolecular interactions. For example:

- Software: SHELXL (via SHELX suite) refines atomic positions and thermal parameters. The program handles twinning and high-resolution data, common in halogenated heterocycles .

- Key Parameters:

- Challenge: Bromine’s high electron density may cause absorption errors; apply multi-scan corrections during data collection .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for kinase inhibition?

Answer: SAR studies focus on:

- Bromine Position: Para-bromo substitution (as in 6-bromoquinazoline) enhances CDC2-like kinase (CLK) inhibition by increasing hydrophobic interactions .

- Methoxy Group: 4-Methoxy improves solubility and modulates electron density for H-bonding with catalytic lysine residues .

- Advanced Modifications: Introduce amine or thiazole substituents at position 2 to enhance selectivity (e.g., N-(thiophen-2-ylmethyl) derivatives tested via kinase profiling assays ).

Methodology:

- In Vitro Assays: Use Reaction Biology’s kinase panel to screen inhibitory activity (IC₅₀) .

- Computational Docking: AutoDock Vina predicts binding poses in CLK1/4 ATP-binding pockets .

Q. How to address contradictions in reported biological activities of this compound derivatives?

Answer: Discrepancies often arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (luminescence vs. fluorescence) .

- Purity: Impurities >5% (e.g., residual DMF) may off-target kinases. Validate via LCMS and ¹H NMR .

- Solution Stability: Brominated quinazolines may degrade under acidic conditions; use stability-indicating HPLC methods .

Resolution Strategy:

- Reproduce assays with independent synthetic batches.

- Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.